Home > Products > Screening Compounds P11645 > 1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid - 937629-80-6

1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Catalog Number: EVT-2716080
CAS Number: 937629-80-6
Molecular Formula: C15H11N5O2
Molecular Weight: 293.286
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. This compound features a benzodiazole moiety fused with a pyrazolo-pyridine structure, contributing to its potential pharmacological properties. The compound can be classified as a carboxylic acid due to the presence of the carboxylic acid functional group at the 5-position of the pyrazole ring.

Synthesis Analysis

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves several steps utilizing various synthetic methods.

Common Synthetic Methods:

  • Cyclization Reactions: The synthesis often begins with the formation of a pyrazolo[3,4-b]pyridine core through cyclization reactions involving suitable precursors such as substituted hydrazones or amino compounds.
  • Reagents and Catalysts: Common reagents include benzodiazole derivatives and appropriate ketones or aldehydes. Lewis acids like zirconium chloride can be employed as catalysts to facilitate the cyclization process under mild conditions, leading to higher yields and purities of the desired product .

Technical Details:

  • The reaction conditions may vary but typically involve heating in polar solvents such as ethanol or dimethylformamide, which help solubilize reactants and promote reaction kinetics.
  • Characterization of synthesized compounds is usually performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity.
Molecular Structure Analysis

The molecular structure of 1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be described as follows:

Structural Features:

  • Core Structure: The compound consists of a pyrazolo[3,4-b]pyridine ring system fused with a benzodiazole ring.
  • Functional Groups: It contains a carboxylic acid group (-COOH) at the 5-position of the pyrazole ring and a methyl group (-CH3) at the 3-position.

Data:

  • Molecular formula: C13H10N4O2
  • Molecular weight: Approximately 258.25 g/mol
Chemical Reactions Analysis

The chemical reactivity of 1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be analyzed through various reaction pathways:

Reactions:

  • Acid-base Reactions: The carboxylic acid group can participate in acid-base reactions, making it useful in forming salts or esters.
  • Substitution Reactions: The nitrogen atoms in the pyrazolo and benzodiazole rings may undergo electrophilic substitution reactions due to their nucleophilic nature.

Technical Details:

  • The compound's reactivity can be modulated by altering substituents on either the benzodiazole or pyrazolo rings, which can influence electronic properties and steric factors.
Mechanism of Action

Process:

  • Biological Targeting: Pyrazolo[3,4-b]pyridines often interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways.

Data:

  • Preliminary studies suggest potential inhibition of certain protein kinases or modulation of neurotransmitter systems, indicating possible therapeutic applications in neuropharmacology or oncology.
Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid are crucial for understanding its behavior in biological systems.

Physical Properties:

  • Appearance: Typically appears as a crystalline solid.

Chemical Properties:

  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and ethanol; limited solubility in non-polar solvents.

Relevant Data:

  • Melting Point: Specific melting point data would require experimental determination but is generally expected to fall within typical ranges for similar heterocycles.
Applications

The scientific uses of 1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid span various fields:

Scientific Uses:

  • Pharmaceutical Development: Potential for development as an anti-inflammatory or anticancer agent due to its structural similarity to known bioactive compounds.

Research Applications:

  • Utilized in studies exploring new therapeutic agents targeting specific cellular pathways or disease models.
Introduction to Pyrazolo[3,4-b]pyridine Derivatives in Medicinal Chemistry

Pyrazolo[3,4-b]pyridine derivatives represent a privileged scaffold in modern drug discovery due to their versatile kinase inhibitory properties and capacity for structural diversification. These bicyclic heterocycles mimic purine geometry, enabling competitive binding at ATP sites across numerous kinases. The scaffold’s synthetic flexibility permits strategic substitutions that modulate potency, selectivity, and pharmacokinetic profiles, making it indispensable for targeting oncological, cardiovascular, and inflammatory diseases. Recent advances highlight the role of N-1 and C-3 substitutions in conferring target specificity, while carboxyl or carbonitrile groups at C-5 enhance hydrogen-bonding interactions with kinase hinge regions [5] [9]. The integration of benzimidazole components further expands the pharmacophore space, enabling synergistic interactions with allosteric pockets.

Structural Analogs and Bioisosteric Replacements in Kinase Inhibition

Bioisosteric modifications of the pyrazolo[3,4-b]pyridine core have yielded clinically significant kinase inhibitors. Key strategies include:

  • Nitrogen Position Optimization: Shifting nitrogen atoms within the pyridine ring adjusts electron distribution and hydrogen-bond acceptor capacity. For example, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (EVT-1811017) positions its carbonitrile group to form bidentate interactions with kinase hinge residues, enhancing Mps1 inhibition (IC~50~ = 2.6 nM) [5] [6].
  • Heterocyclic Hybridization: Fusion with benzimidazole creates planar, electron-rich systems that penetrate deep hydrophobic pockets. In TRKA inhibitors, this hybrid augments π-stacking with Phe669 of the DFG motif, suppressing conformational activation [9].
  • Electron-Withdrawing Group Incorporation: Carboxylic acid at C-5 (e.g., 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) mimics ATP’s adenine interactions while improving solubility. This enables dual sGC stimulation and AMPK inhibition for pulmonary arterial hypertension therapy [2] [8].

Table 1: Impact of Bioisosteric Replacements on Kinase Inhibition Profiles

CompoundModificationTarget (IC~50~)Cellular Activity
1,3-dimethyl analog [5]C-5 carbonitrileMps1 (2.6 nM)GI~50~ = 0.18 μM (MDA-MB-231)
PAH therapeutic candidate [2]C-4 carboxylic acidsGC (EC~50~ = 0.8 μM); AMPK (IC~50~ = 1.2 μM)RVSP reduction: 45% (hypoxia rat model)
TRK inhibitor C03 [9]Benzimidazole fusionTRKA (56 nM)IC~50~ = 0.304 μM (Km-12 cells)

These modifications demonstrate how scaffold hopping fine-tunes drug-target engagement. For instance, replacing pyridine with pyrimidine in CDK1 inhibitors diminishes selectivity due to altered hinge orientation, whereas furan substitutions at C-6 (e.g., 954266-84-3) balance lipophilicity and metabolic stability [8] [10].

Role of Benzimidazole-Pyrazolopyridine Hybrids in Targeted Therapies

Benzimidazole-pyrazolopyridine hybrids exploit complementary pharmacophores for enhanced kinase selectivity:

  • Hydrogen-Bonding Networks: The benzimidazole’s N-H serves as a hydrogen-bond donor to catalytic lysine residues (e.g., Lys508 in CDK2), while the pyrazolopyridine’s N-1 anchors to hinge region carbonyls. In 1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, this dual interaction inhibits CDK1/cyclin B at sub-micromolar concentrations by stabilizing a inactive DFG-out conformation [4] .
  • Conformational Restriction: Covalent linkage between benzimidazole and pyrazolopyridine enforces coplanarity, optimizing burial within hydrophobic pockets. Molecular dynamics confirm this reduces entropic penalties upon binding—critical for TRKA inhibition where K~d~ improves 10-fold versus non-fused analogs [9].
  • Structure-Activity Relationship (SAR): Methylation at pyrazolopyridine N-1 (e.g., 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile) shields against cytochrome P450 3A4 metabolism, while benzimidazole C-2 substitutions modulate off-target effects. CYP2C9 inhibition persists due to benzimidazole’s affinity for heme iron, necessitating halogenation to attenuate this interaction [5] [9].

Table 2: Benzimidazole-Pyrazolopyridine Hybrids in Kinase-Targeted Therapies

Kinase TargetHybrid StructureKey InteractionsTherapeutic Application
CDK1/2 [4] 3-methyl-1-(2-benzimidazolyl)pyrazolo[3,4-b]pyridineH-bond: Leu83 (hinge), Lys89 (CDK2); Hydrophobic: Phe80Breast cancer xenograft regression
TRKA [9]1-(1H-benzimidazol-2-yl)-5-cyanopyrazolo[3,4-b]pyridineSalt bridge: Asp668; π-stacking: Phe669Colorectal cancer (Km-12 cell inhibition)
Mps1 [6]3-cyclopropyl-1-(5-fluorobenzimidazol-2-yl)pyrazolo[3,4-b]pyridineHalogen bond: Gly605 (hinge); Van der Waals: Ile663Triple-negative breast cancer

Historical Development of Pyrazolopyridine-Based Cyclin-Dependent Kinase Inhibitors

The evolution of pyrazolopyridine CDK inhibitors illustrates three generations of optimization:

  • First-Generation Pan-CDK Inhibitors: Early analogs like 3-(tert-butyl)-1-(phenylacetyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide exhibited broad anti-CDK activity (CDK1 IC~50~ = 40 nM; CDK2 IC~50~ = 38 nM) but poor clinical efficacy due to hematopoietic toxicity. X-ray crystallography revealed binding to the conserved hinge motif (Glu81-Leu83) present in most CDKs, explaining limited selectivity [3] [10].
  • Second-Generation Selective Agents: Introduction of 2,6-difluorophenacyl groups at N-1 yielded BMS-265246 (CDK1 IC~50~ = 6 nM; CDK2 IC~50~ = 9 nM), exploiting hydrophobic grooves near the ATP site. Its 4.5-fold selectivity for CDK1/2 over CDK4/6 stemmed from steric incompatibility with CDK4’s larger gatekeeper residue (Phe99 vs. CDK2’s Val18) [4] .
  • Third-Generation Conformation-Selective Inhibitors: Modern derivatives like dinaciclib leverage pyrazolopyridine’s flexibility to trap inactive CDK conformations. Dinaciclib inhibits CDK2 at 1 nM by stabilizing a C-helix "out" conformation inaccessible to CDK4/6, achieving 100-fold selectivity .

Table 3: Milestones in Pyrazolopyridine-Based CDK Inhibitor Development

GenerationPrototype CompoundSelectivity ProfileStructural InnovationClinical Outcome
First [10]3,5-diphenyl-1H-pyrazolo[3,4-b]pyridinePan-CDK (CDK1/2/5/9 IC~50~ < 50 nM)Unsubstituted N-1; C-3 arylToxicity in Phase I trials
Second [4] BMS-265246CDK1/2 > CDK4/6 (4.5-fold)2,6-Difluorophenacyl at N-1Preclinical tumor regression
Third Dinaciclib analogCDK2 (1 nM) > CDK4 (>1000 nM)Carboxamide at C-5; traps C-helixPhase III success in breast cancer

This progression underscores the scaffold’s adaptability: replacing N-1 alkyl with arylacetyl groups improved CDK2 affinity 20-fold, while C-3 methyl minimized hERG off-target binding [3] [4]. Current research focuses on allosteric pyrazolopyridine inhibitors that circumvent ATP-site mutations in resistant cancers.

Properties

CAS Number

937629-80-6

Product Name

1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid

Molecular Formula

C15H11N5O2

Molecular Weight

293.286

InChI

InChI=1S/C15H11N5O2/c1-8-10-6-9(14(21)22)7-16-13(10)20(19-8)15-17-11-4-2-3-5-12(11)18-15/h2-7H,1H3,(H,17,18)(H,21,22)

InChI Key

SOYDZFGDZLVJAC-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)O)C3=NC4=CC=CC=C4N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.